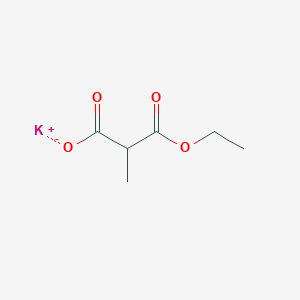

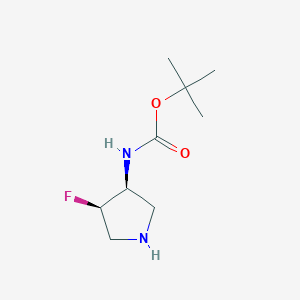

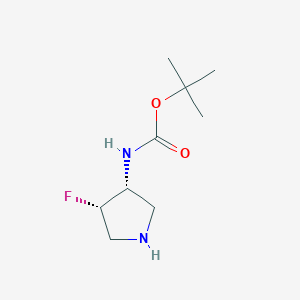

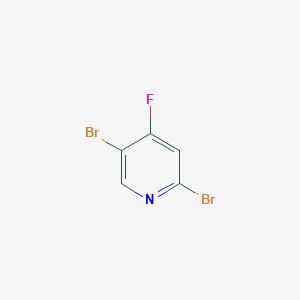

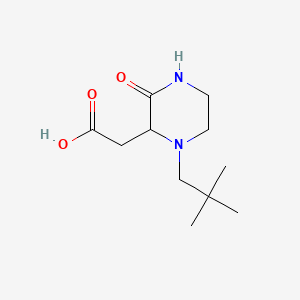

tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate

Übersicht

Beschreibung

“tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate” is a chemical compound. It is related to “tert-Butyl ( (3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate” which has a CAS Number: 1628794-75-1 and a Molecular Weight of 202.25 . It is stored in a dark place, under an inert atmosphere, at 2-8°C .

Molecular Structure Analysis

The molecular structure of “this compound” is related to “tert-Butyl [(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate” which has a Molecular Formula of CHNO and an Average mass of 262.347 Da .Physical And Chemical Properties Analysis

“this compound” is related to “tert-Butyl ( (3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate” which is a solid at room temperature . It is stored in a dark place, under an inert atmosphere, at 2-8°C .Wissenschaftliche Forschungsanwendungen

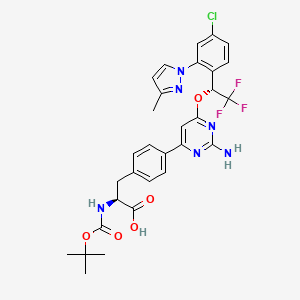

Synthesis and Medicinal Chemistry Applications The utility of tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate in scientific research primarily revolves around its role as an intermediate or building block in organic synthesis, particularly in the context of medicinal chemistry. One notable application involves the synthesis of 4-fluoropyrrolidine derivatives, which are significant in the development of dipeptidyl peptidase IV inhibitors, a class of therapeutic agents used in the treatment of diabetes. The process involves the double fluorination of N-protected (2S,4R)-4-hydroxyproline, yielding high-purity N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides. These intermediates can then be converted into various useful compounds such as 4-fluoropyrrolidine-2-carboxamides and carboxylate methyl esters, showcasing the versatility and importance of these synthons in medicinal chemistry (Singh & Umemoto, 2011).

Crystallographic and Structural Analysis The compound and its derivatives have also been subjects of crystallographic and structural analyses to understand their molecular configurations and interactions. For instance, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its iodine analog are part of an isostructural family that exhibits interesting molecular linkages via bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds. These interactions provide insights into the molecular architecture and potential reactivity or binding characteristics of these compounds, which could be relevant in the design of new molecules with desired properties (Baillargeon et al., 2017).

Photocatalysis and Synthetic Methodologies Moreover, the compound has found applications in photocatalysis, demonstrating its utility in innovative synthetic methodologies. For example, a photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate as an amidyl-radical precursor represents a novel cascade pathway for assembling a range of 3-aminochromones. This method offers a gentle approach to synthesizing complex structures, broadening the scope of photocatalyzed reactions in organic synthesis and potentially contributing to the development of new drugs or materials (Wang et al., 2022).

Enantioselective Synthesis The compound's role extends to the field of enantioselective synthesis, where it is used in the preparation of chiral molecules, which is critical for drug development. Enantioselective synthesis of 2-substituted pyrrolidines through intramolecular reductive amination is one such application, showcasing the compound's relevance in synthesizing chiral molecules with high enantiomeric excess, which is crucial for the pharmaceutical industry (Zhou et al., 2019).

Safety and Hazards

The safety information for “tert-Butyl ( (3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate” indicates that it is a potential hazard. The safety pictograms indicate a GHS07 warning. The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Eigenschaften

IUPAC Name |

tert-butyl N-[(3R,4S)-4-fluoropyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10/h6-7,11H,4-5H2,1-3H3,(H,12,13)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSDDSIFAGBZLT-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CNC[C@@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2-Naphthylmethyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3075654.png)

![[1-(2-Chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B3075668.png)